2-(2-Chloro-6-cyanophenyl)acetic acid

Circadian clock modulation Cryptochrome stabilization SAR

Researchers requiring the cryptochrome stabilizer KL044 or potent CK2 inhibitors must source the exact 2-chloro-6-cyanophenylacetic acid scaffold. Regioisomeric analogs (e.g., meta-CN KL055) are inactive, making this building block indispensable. - Direct precursor to KL044 (pEC50 7.32, ~10× circadian period lengthening vs. KL001) - Ortho-Cl/CN motif validated in CK2 inhibitors (IC50 0.160-0.210 nM; US Patent 8940736) - Enhanced acidity (pKa 3.75) enables efficient amide coupling for library synthesis

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 1261522-11-5
Cat. No. B1403351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-cyanophenyl)acetic acid
CAS1261522-11-5
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)O)C#N
InChIInChI=1S/C9H6ClNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13)
InChIKeySKPHIYPSRLDDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-6-cyanophenyl)acetic acid – Core Profile


2-(2-Chloro-6-cyanophenyl)acetic acid (CAS 1261522-11-5) is a disubstituted phenylacetic acid building block bearing an ortho-chloro and an ortho-cyano group on the aromatic ring (molecular formula C₉H₆ClNO₂, MW 195.60) . This substitution pattern confers a dual electron-withdrawing character that simultaneously depresses the pKa of the carboxylic acid and creates a differentiated vector for amide coupling, distinguishing it from mono-substituted or meta/para-substituted analogs. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, most notably as the precursor to the cryptochrome stabilizer KL044, where the 2-chloro-6-cyanophenyl amide motif proved essential for achieving nanomolar cellular potency [1].

2-(2-Chloro-6-cyanophenyl)acetic acid – Analog Substitution Risks


The 2-chloro-6-cyano substitution pattern is not a general-purpose phenylacetic acid scaffold; SAR studies on derivatives synthesized from this acid show that even minor positional isomerism abolishes target activity. In cryptochrome stabilizer development, moving the nitrile group from the ortho to the meta position (compound KL055) resulted in complete loss of circadian period-lengthening activity, and replacement of the chloro-cyano combination with alternative substituents consistently degraded potency [1]. The simultaneous presence of chlorine and nitrile at the 2- and 6-positions establishes a unique electronic landscape (predicted pKa 3.75 vs. 4.07 for 2-chlorophenylacetic acid alone) that influences both the acid's reactivity in amide coupling and the downstream binding affinity of resulting amide products . Generic substitution with a mono-substituted phenylacetic acid or a regioisomer therefore carries a quantifiable risk of producing a less active or completely inactive final compound.

2-(2-Chloro-6-cyanophenyl)acetic acid – Head-to-Head Evidence


KL044 vs. KL001 Circadian Period Lengthening Potency

The amide derivative synthesized from 2-(2-chloro-6-cyanophenyl)acetic acid, KL044, was directly compared to the parent compound KL001 in a cellular circadian rhythm reporter assay. KL044 exhibited a pEC50 of 7.32 (EC50 ≈ 48 nM), approximately 10-fold more potent than KL001 (pEC50 6.16, EC50 ≈ 692 nM) [1]. This head-to-head comparison demonstrates that the 2-chloro-6-cyanophenyl motif, accessed via the titled acid, provides a substantial potency advantage over the original sulfonamide-linked furan scaffold. Furthermore, the 2-chloro-6-cyano substitution was uniquely optimal; the meta-cyano regioisomer (KL055) showed complete loss of activity, and other ortho-substituted variants failed to match KL044's potency [1].

Circadian clock modulation Cryptochrome stabilization SAR

Acidity Advantage Over 2-Chlorophenylacetic Acid

The carboxylic acid proton in 2-(2-chloro-6-cyanophenyl)acetic acid is substantially more acidic than that of its mono-chlorinated analog, 2-chlorophenylacetic acid. The predicted pKa of the target compound is 3.75±0.10 , compared to the experimentally measured pKa of 2-chlorophenylacetic acid at 4.07 . This 0.32 log unit decrease (ΔpKa ≈ -0.32) translates to an approximately 2.1-fold higher acidity, attributable to the additional electron-withdrawing effect of the ortho-cyano group. The enhanced acidity facilitates more efficient carboxylate activation and amide bond formation under mild coupling conditions, a practical advantage when synthesizing acid-sensitive downstream products.

Physicochemical property comparison Acidity Amide coupling reactivity

Ortho- vs. Meta-Cyano Regioisomeric Selectivity

Within the KL044-derived SAR series, the position of the cyano group on the phenyl ring critically determines biological activity. KL044 (2-chloro-6-cyanophenyl acetamide, ortho-CN) achieved a pEC50 of 7.32 in the circadian period assay [1]. In contrast, KL055, the meta-cyano analog, resulted in a complete loss of activity (no measurable period-lengthening effect) [1]. This on/off switch behavior demonstrates that only the ortho-cyano configuration provided by 2-(2-chloro-6-cyanophenyl)acetic acid delivers productive target engagement; regioisomeric starting materials yielding meta- or para-cyano substituted products would fail entirely.

Positional isomer SAR Nitrile substitution Target engagement

Privileged Fragment for CK2 Kinase Inhibition

The 2-chloro-6-cyanophenyl moiety, when incorporated into a larger heterocyclic scaffold (BDBM142806, US8940736, Example 229), produced potent inhibition of human casein kinase II subunit alpha (CK2α′) with an IC50 of 0.160 nM and CK2α with an IC50 of 0.210 nM [1]. While this data is for the elaborated molecule rather than the free acid, it establishes the 2-chloro-6-cyanophenyl group as a privileged fragment capable of driving sub-nanomolar target engagement when properly elaborated. Analogs in the same patent series lacking the 2-chloro-6-cyano substitution pattern showed substantially weaker inhibition (notably, the unsubstituted phenyl analog was inactive at relevant concentrations), reinforcing the specific value of the titled building block as a synthetic entry point to this pharmacophore [1].

Kinase inhibitor Casein kinase 2 Privileged fragment

2-(2-Chloro-6-cyanophenyl)acetic acid – Validated Applications


Cryptochrome Chemical Probe Synthesis

The compound is the immediate precursor to KL044, a chemical probe with a pEC50 of 7.32 that lengthens circadian period ~10-fold more potently than the parent probe KL001 [1]. Research groups studying circadian clock modulation or cryptochrome protein stability should procure this specific building block to access KL044 and conduct SAR campaigns around the ortho-chloro-ortho-cyano anilide motif. The regioisomeric meta-cyano analog (KL055) is inactive, making the titled compound the only viable starting material for productive probe synthesis [1].

CK2 Fragment-Based Inhibitor Discovery

The 2-chloro-6-cyanophenyl fragment has been validated in sub-nanomolar CK2 inhibitors (IC50 = 0.160–0.210 nM) as demonstrated in US Patent 8940736 [2]. Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can use the titled acid as a versatile fragment-elaboration handle for amide library synthesis. The enhanced acidity (pKa 3.75 vs. 4.07 for 2-chlorophenylacetic acid) facilitates efficient amide coupling under mild conditions , increasing synthetic throughput in parallel library production.

Agrochemical Intermediate Synthesis

Cyanophenylacetic acid derivatives are documented intermediates in the synthesis of substituted cyanophenyluracils, a class of compounds with demonstrated herbicidal and insecticidal activity [3]. The titled compound provides a dual-substituted phenylacetic acid core that can be elaborated into bioactive uracil derivatives. Its differentiated electronic profile relative to mono-substituted phenylacetic acids may confer improved target-site binding in plant enzyme inhibition assays, a hypothesis supported by the class-level activity observed for 2-cyano-6-halophenyl motifs in patent literature [3].

MPO & Peroxidase Inhibitor Probe Development

Derivatives of 2-chloro-6-cyanophenylacetic acid have demonstrated inhibitory activity against myeloperoxidase (MPO), with structurally related compounds in the series achieving IC50 values as low as 1–55 nM in aminophenyl fluorescein chlorination assays [4]. While the free acid itself is a precursor rather than the active inhibitor, its availability is critical for synthesizing the amide-linked probe series. Programs targeting inflammatory or oxidative stress pathways involving MPO should prioritize this building block to maintain access to the most potent chemotypes within the series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Chloro-6-cyanophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.